molecular formula C7H7BrN2 B2430119 4-Bromobenzimidamide CAS No. 22265-36-7

4-Bromobenzimidamide

Cat. No. B2430119
Key on ui cas rn: 22265-36-7
M. Wt: 199.051
InChI Key: JODFDXUBCBQKNC-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

A mixture of 4-Bromo-benzamidine (0.202 g) and potassium carbonate (0.237 g) in H2O (0.286 mL) and THF (1.1 mL) was heated to 65° C. 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (0.106 g) in THF (0.7 mL) was added over 1 hour and reaction mixture heated at 65° C. for 18 hours. Reaction mixture was concentrated to ˜0.5 mL and extracted with ethyl acetate. Organic layer was washed with H2O, brine and dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 100% ethyl acetate/hexanes) to give 2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (0.075 g) as an orange film: LCMS-ESI−: calc'd for C18H23BrN3O2: 393.30 (M+H+). Found: 391.8, 393.83 (M+H+).
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
0.237 g
Type
reactant
Reaction Step One
Name
Quantity
0.286 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
0.106 g
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[NH:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:17]([O:21][C:22]([N:24]1[CH2:28][CH2:27][CH2:26][CH:25]1[C:29](=O)[CH2:30]Cl)=[O:23])([CH3:20])([CH3:19])[CH3:18]>O.C1COCC1>[C:17]([O:21][C:22]([N:24]1[CH2:28][CH2:27][CH2:26][CH:25]1[C:29]1[NH:7][C:6]([C:5]2[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][CH:4]=2)=[N:8][CH:30]=1)=[O:23])([CH3:20])([CH3:19])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.202 g
Type
reactant
Smiles
BrC1=CC=C(C(=N)N)C=C1
Name
Quantity
0.237 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.286 mL
Type
solvent
Smiles
O
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.106 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C(CCl)=O
Name
Quantity
0.7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated at 65° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to ˜0.5 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Organic layer was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 20 to 100% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C=1NC(=NC1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.075 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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